4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine
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Overview
Description
The compound is a morpholine derivative with a phenyl group attached, which itself is substituted with a thiophene ring . Morpholine is a common heterocyclic amine used in organic synthesis . Thiophene is a five-membered aromatic ring with a sulfur atom . Phenyl groups are common in organic chemistry, often contributing to the aromaticity and reactivity of compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine ring, possibly through a ring-closing reaction, followed by the attachment of the phenyl group and the thiophene ring . The exact methods would depend on the specific reactions used and the starting materials .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the morpholine ring, the phenyl group, and the thiophene ring . The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the morpholine ring, the phenyl group, and the thiophene ring . These groups could participate in a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the properties of the morpholine ring, the phenyl group, and the thiophene ring . For example, it might be expected to have the basicity of morpholine, the aromaticity of the phenyl and thiophene rings, and the polarity contributed by these groups .Mechanism of Action
- Thiazoles are found in various biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) .
- The compound’s effects depend on its specific targets. For example, some thiazoles exhibit anti-inflammatory and analgesic activity .
Target of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[1-(4-thiophen-3-ylphenyl)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-13(17-7-9-18-10-8-17)14-2-4-15(5-3-14)16-6-11-19-12-16/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKFBTKSPQGVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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